Pyridine-3-Sulfonamide Isomer Demonstrates Superior Transmembrane Carbonic Anhydrase Selectivity Over Pyridine-2-Sulfonamide
The 3-sulfonamide substitution pattern on the pyridine ring confers a markedly different selectivity profile against human carbonic anhydrase (hCA) isoforms compared to the 2-sulfonamide isomer . While direct data for the specific 6-(aminomethyl) derivative are not available, class-level evidence for pyridine-3-sulfonamides demonstrates a selectivity index ranging from 5.9-fold to 23.3-fold for transmembrane tumor-associated isoforms hCA IX and hCA XII over the ubiquitous cytosolic isoform hCA II, whereas pyridine-2-sulfonamide exhibits no such selectivity advantage . This indicates that the position of the sulfonamide group on the pyridine ring is a critical determinant of isoform selectivity, and selection of the 3-sulfonamide isomer is essential when targeting transmembrane CAs.
| Evidence Dimension | Selectivity index for transmembrane carbonic anhydrases (hCA IX/XII) over cytosolic hCA II |
|---|---|
| Target Compound Data | Selectivity index: 5.9 to 23.3-fold (class-level for pyridine-3-sulfonamides) |
| Comparator Or Baseline | Pyridine-2-sulfonamide: no significant selectivity advantage reported |
| Quantified Difference | Qualitative difference in selectivity; 3-sulfonamide exhibits up to 23.3-fold selectivity while 2-sulfonamide does not |
| Conditions | In vitro enzymatic assays against recombinant human carbonic anhydrase isoforms |
Why This Matters
This class-level selectivity difference informs procurement when designing CA inhibitors targeting tumor-associated isoforms, as the 3-sulfonamide scaffold provides a more favorable starting point than the 2-sulfonamide isomer.
